

biochemical properties of D-Tagatose-13C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D*-Tagatose-13C

Cat. No.: B12405494

[Get Quote](#)

An In-depth Technical Guide to the Biochemical Properties of D-Tagatose-¹³C

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose, which has garnered significant interest as a low-calorie sweetener.^{[1][2][3]} It possesses approximately 92% of the sweetness of sucrose but with only about one-third of the calories (1.5 kcal/g).^{[3][4]} The ¹³C-labeled variant, D-Tagatose-¹³C, serves as a powerful tool in metabolic research. As a stable isotope tracer, it allows for the precise tracking of tagatose metabolism and its influence on various biochemical pathways without the radiation hazards associated with radioactive isotopes.^[5] This guide provides a comprehensive overview of the biochemical properties of D-Tagatose-¹³C, its metabolic fate, relevant experimental protocols, and its impact on cellular signaling.

Core Biochemical Properties

D-Tagatose shares many physical and chemical properties with other monosaccharides. It is a white, crystalline powder with a melting point of 134-137°C.^[2] As a reducing sugar, it can participate in Maillard reactions, which is relevant in food science applications.^[2] The primary distinction of D-Tagatose-¹³C is its isotopic enrichment, which allows it to be differentiated from its unlabeled counterpart by mass spectrometry, enabling its use in metabolic flux analysis (MFA).^{[5][6][7]}

Metabolism of D-Tagatose

Only about 20% of ingested D-tagatose is absorbed in the small intestine; the remainder is fermented by gut microbiota into short-chain fatty acids.^[4] The absorbed D-tagatose is metabolized primarily in the liver via a pathway analogous to that of fructose, albeit at a slower rate.^{[8][9]} The initial and rate-limiting step is the phosphorylation of D-tagatose at the C-1 position by fructokinase (ketohexokinase) to form D-tagatose-1-phosphate.^[9]

This metabolic intermediate, D-tagatose-1-phosphate, is a key modulator of glucose metabolism. It has been shown to:

- Promote glycogen synthesis: It stimulates glucokinase, leading to increased conversion of glucose to glucose-6-phosphate, which in turn activates glycogen synthase.^{[8][9]}
- Inhibit glycogenolysis: It acts as an inhibitor of glycogen phosphorylase, preventing the breakdown of glycogen to glucose.^[8]

The slower metabolism of D-tagatose compared to fructose leads to an accumulation of tagatose-1-phosphate, which contributes to its low glycemic index and its observed effects on blood glucose control.^[9]

Data Presentation

The following tables summarize key quantitative data related to D-Tagatose and the enzymes involved in its metabolism and production. Note: The kinetic parameters are for the unlabeled monosaccharide, as the ¹³C isotope is not expected to significantly alter enzymatic activity.

Table 1: Physicochemical Properties of D-Tagatose

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₆	[2] [3]
Molecular Weight	180.16 g/mol	[1] [2] [3]
Melting Point	133 - 137 °C	[1] [2]
Sweetness (relative to sucrose)	~92%	[2] [3] [8]
Caloric Value	1.5 kcal/g	[3] [4]
Solubility in water (20°C)	160 g/100 ml	[1]

Table 2: Enzyme Kinetic Parameters

Enzyme	Substrate	K _m (mM)	k _{cat} (min ⁻¹)	k _{cat} /K _m (mM ⁻¹ min ⁻¹)	Conditions	Reference
D-Tagatose 3- Epimerase (from Christense nella minuta)	D-Tagatose	34.9	9,318	267	pH 6.0, 50°C	[10]
D-Tagatose 3- Epimerase (from Christense nella minuta)	D-Fructose	94.7	4,230	45	pH 6.0, 50°C	[10]
D-Tagatose 3- Epimerase (from Christense nella minuta)	D-Allulose	53.8	6,572	122	pH 6.0, 50°C	[10]
L- Arabinose Isomerase (from Lactobacillus plantarum)	D- Galactose	-	-	-	Optimal conversion at 60°C, pH 7.17	[11]

Experimental Protocols

Protocol 1: Synthesis of D-[UL-¹³C₆]Tagatose

This protocol is based on the chemical synthesis from D-[UL-¹³C₆]fructose.[12][13]

Objective: To synthesize uniformly labeled ¹³C D-tagatose.

Materials:

- D-[UL-¹³C₆]fructose
- Dess-Martin periodinane
- Sodium borohydride (NaBH₄)
- Solvents (e.g., dichloromethane, methanol)
- Chromatography supplies (silica gel)

Methodology:

- Protection of Fructose: The hydroxyl groups of D-[UL-¹³C₆]fructose are protected using standard carbohydrate chemistry techniques to ensure specific reactions at desired positions.
- Oxidation: The C-4 hydroxyl group of the protected fructose derivative is oxidized to a ketone using Dess-Martin periodinane. This step is crucial for the subsequent epimerization.
- Reduction (Epimerization): The resulting ketone is then reduced using a reducing agent like sodium borohydride (NaBH₄). This reduction is stereoselective, leading to the inversion of the stereochemistry at the C-4 position, thus converting the fructose backbone to a tagatose backbone.
- Deprotection: The protecting groups are removed to yield D-[UL-¹³C₆]tagatose.
- Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography, to separate it from reactants and byproducts. The purity is confirmed by NMR and mass spectrometry.

The overall yield for this multi-step synthesis is reported to be in the range of 16-23%.[\[12\]](#)[\[13\]](#)

Protocol 2: ^{13}C Metabolic Flux Analysis (MFA) using D-Tagatose- ^{13}C

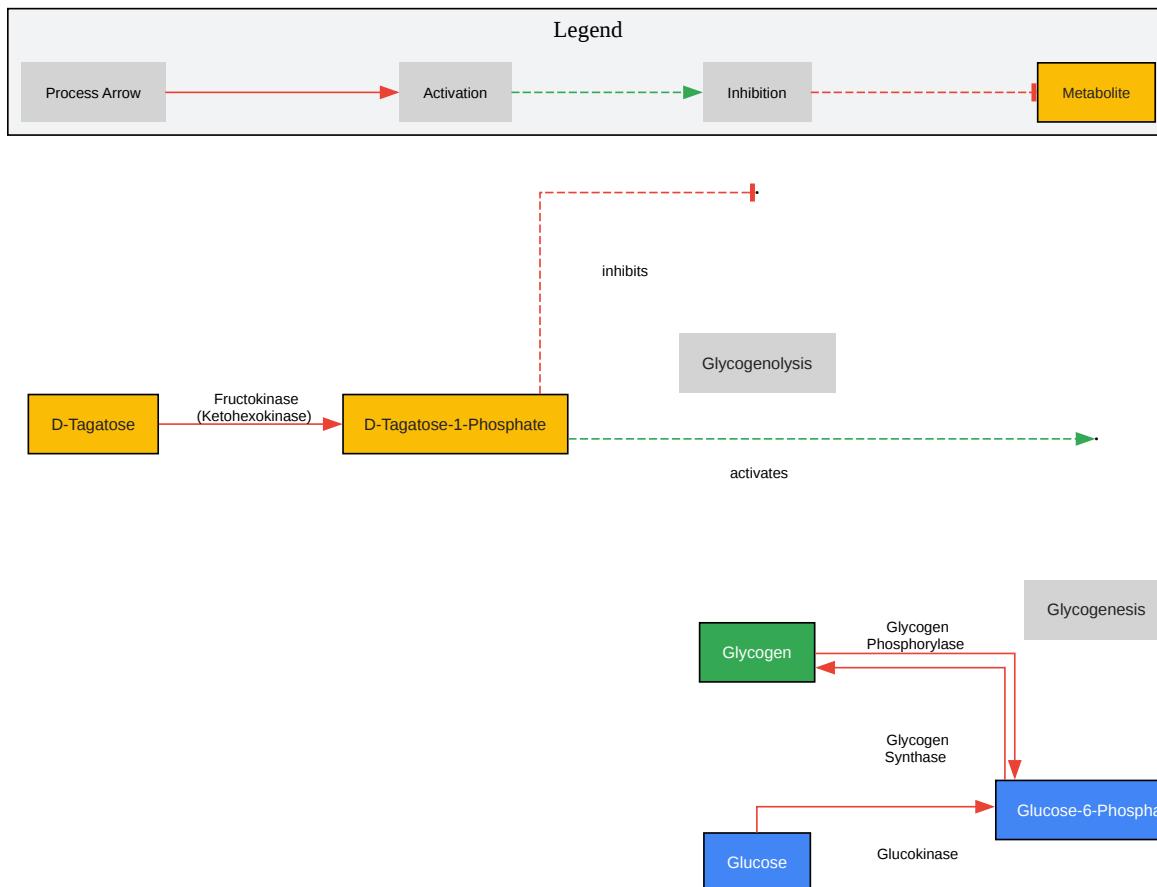
This is a generalized protocol for tracing the metabolism of D-Tagatose- ^{13}C in a cell culture system.

Objective: To quantify the metabolic flux of D-Tagatose- ^{13}C through central carbon metabolism.

Materials:

- Mammalian cell line of interest
- Culture medium deficient in the unlabeled sugar to be replaced
- D-[UL- $^{13}\text{C}_6$]Tagatose
- LC-MS/MS or GC-MS system
- Metabolite extraction solutions (e.g., 80% methanol)

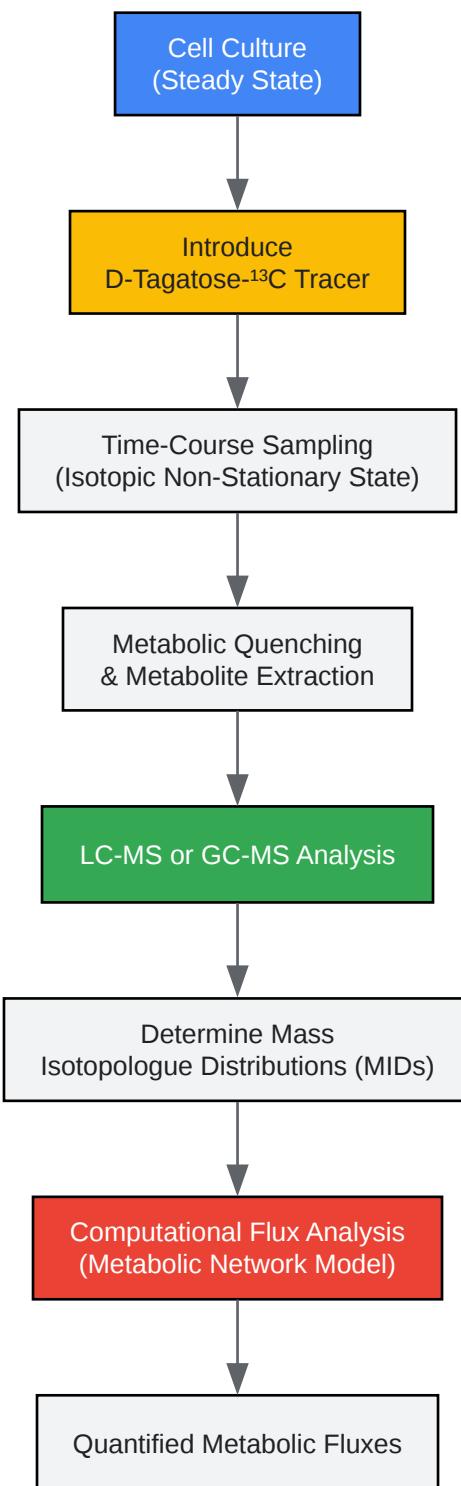
Methodology:


- Cell Culture: Culture cells to the desired confluence under standard conditions.
- Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of D-[UL- $^{13}\text{C}_6$]Tagatose and other necessary nutrients.[\[14\]](#)
- Time-Course Sampling: Collect cell samples at various time points to capture the dynamics of isotope incorporation into downstream metabolites.[\[15\]](#)
- Metabolite Extraction: Quench metabolic activity rapidly (e.g., with liquid nitrogen) and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).
- Mass Spectrometry Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopologue distributions (MIDs) of key

metabolites (e.g., glycolytic intermediates, TCA cycle intermediates).[14] The MIDs reveal the extent of ¹³C incorporation from the tracer.

- Flux Calculation: Use computational software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model. This allows for the calculation of the rates (fluxes) of the biochemical reactions in the network.[6][7]

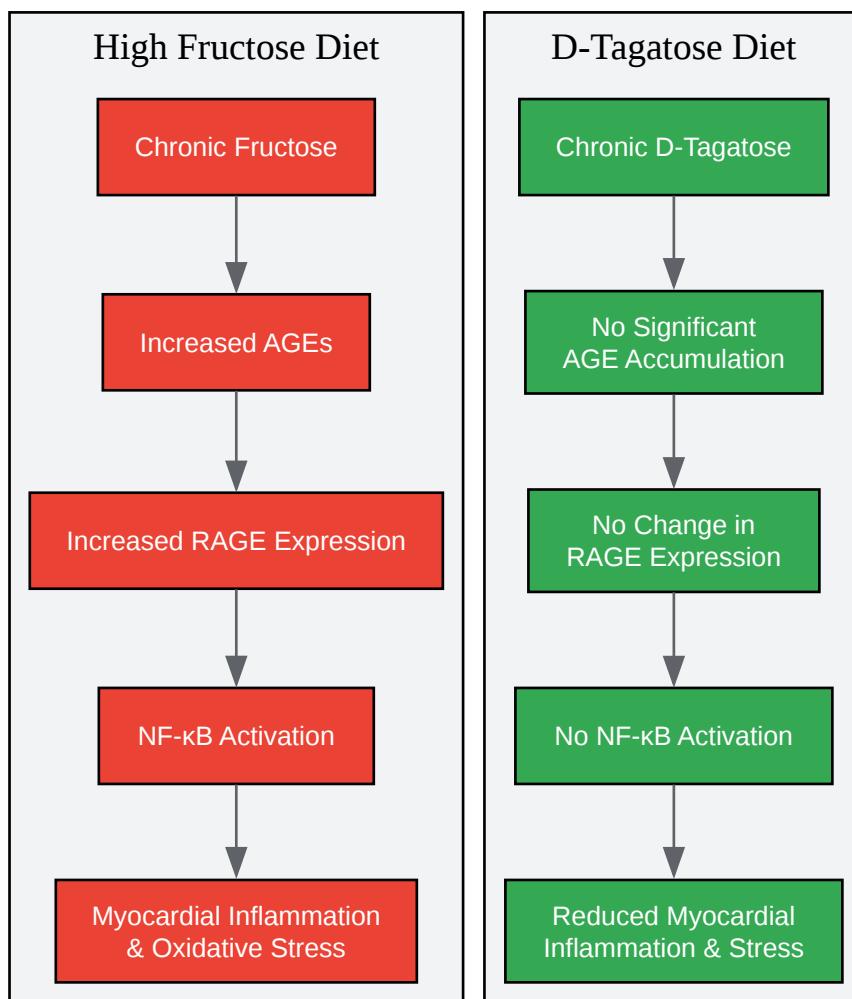
Mandatory Visualizations


Metabolic Pathway of D-Tagatose

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of D-Tagatose and its influence on glycogen metabolism.

Experimental Workflow for ^{13}C -MFA



[Click to download full resolution via product page](#)

Caption: General experimental workflow for ^{13}C Metabolic Flux Analysis (MFA).

Signaling Impact of D-Tagatose vs. Fructose

Comparative Myocardial Signaling: Fructose vs. D-Tagatose

[Click to download full resolution via product page](#)

Caption: Comparative impact of chronic Fructose vs. D-Tagatose on myocardial signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fao.org [fao.org]

- 2. foodstandards.gov.au [foodstandards.gov.au]
- 3. mdpi.com [mdpi.com]
- 4. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway [mdpi.com]
- 10. Frontiers | Biocatalytic Synthesis of D-Allulose Using Novel D-Tagatose 3-Epimerase From Christensenella minuta [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of natural/¹³C-enriched d-tagatose from natural/¹³C-enriched d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Experimental design principles for isotopically instationary ¹³C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [biochemical properties of D-Tagatose-¹³C]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12405494#biochemical-properties-of-d-tagatose-13c\]](https://www.benchchem.com/product/b12405494#biochemical-properties-of-d-tagatose-13c)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com